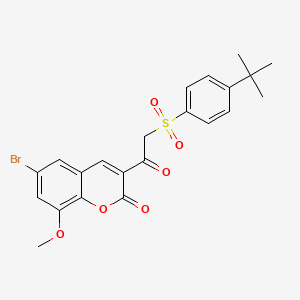
6-bromo-3-(2-((4-(tert-butyl)phenyl)sulfonyl)acetyl)-8-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-bromo-3-(2-((4-(tert-butyl)phenyl)sulfonyl)acetyl)-8-methoxy-2H-chromen-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. For this compound, the available data does not provide specific physical and chemical properties .Scientific Research Applications
Chemical Synthesis and Modification
6-Bromo-3-(2-((4-(tert-butyl)phenyl)sulfonyl)acetyl)-8-methoxy-2H-chromen-2-one and its derivatives exhibit a versatile chemical structure that allows for various chemical modifications, contributing to the synthesis of compounds with potential therapeutic and industrial applications. For instance, the synthesis of bromophenol derivatives from the red alga Rhodomela confervoides involves the formation of complex structures that could be foundational in creating new compounds with unique properties (Zhao et al., 2004). Similarly, the synthesis and characterization of substituted phenyl azetidines, including structures with bromophenyl components, hint at the compound's adaptability for developing potential antimicrobial agents (Doraswamy & Ramana, 2013).
Antimicrobial Properties
Research indicates that derivatives of 6-bromo-3-(2-((4-(tert-butyl)phenyl)sulfonyl)acetyl)-8-methoxy-2H-chromen-2-one may have promising antimicrobial properties. For example, the synthesis of novel derivatives and their subsequent evaluation revealed strong inhibition activity against specific bacteria strains, demonstrating the potential of these compounds in antimicrobial applications (Abdel-Aziem et al., 2021). The versatility in synthesizing different derivatives also plays a crucial role in exploring the broad spectrum of antimicrobial efficacy (Darwish et al., 2014).
Potential in Molecular Electronics
The structural elements of 6-bromo-3-(2-((4-(tert-butyl)phenyl)sulfonyl)acetyl)-8-methoxy-2H-chromen-2-one derivatives could be beneficial in the field of molecular electronics. Aryl bromides, including those similar in structure to the compound , have been recognized as valuable building blocks in creating molecular wires, indicating a potential application in designing new materials for electronic devices (Stuhr-Hansen et al., 2005).
properties
IUPAC Name |
6-bromo-3-[2-(4-tert-butylphenyl)sulfonylacetyl]-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrO6S/c1-22(2,3)14-5-7-16(8-6-14)30(26,27)12-18(24)17-10-13-9-15(23)11-19(28-4)20(13)29-21(17)25/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQUOFLWXRLMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2611975.png)
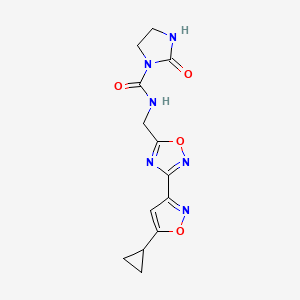
![Furan-2-yl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2611978.png)
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2611979.png)
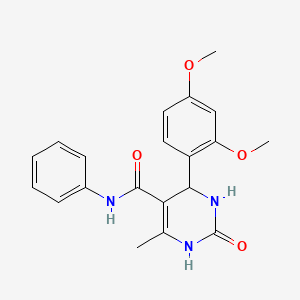
![2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2611982.png)
![N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2611984.png)
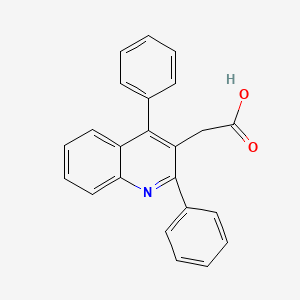

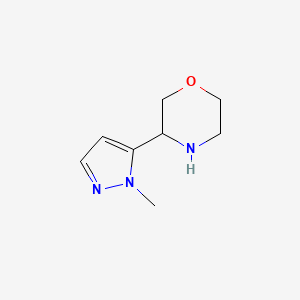
![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2611991.png)
![3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[3-(methylsulfanyl)phenyl]urea](/img/structure/B2611992.png)
![Tert-butyl N-[(1R,2R,5S)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B2611993.png)
